Nuclear Receptor Nurr1 (NR4A2) Inverse Agonist Activity: CAS 899975-67-8 vs. Closest Database-Mapped Analogs
In a curated ChEMBL/BindingDB assay entry, CAS 899975-67-8 exhibited an IC50 of 1.40 × 10⁴ nM (14 µM) as an inverse agonist at Gal4-fused human full-length Nurr1 ligand-binding domain transfected in HEK293T cells [1]. This entry constitutes the only quantitative bioactivity datum available for the target compound. No structurally analogous N1-(2,5-dimethoxyphenyl) oxalamide or furan-containing oxalamide has a comparable Nurr1 activity entry in the same database, preventing formal potency rank-ordering. The stereoelectronic contribution of the 2,5-dimethoxy substitution is class-level inferred: dimethoxy substitution on the phenyl ring of oxalamides modulates electron density and hydrogen-bonding capacity at the oxalamide carbonyls, which can influence nuclear receptor ligand-binding domain interactions [2].
| Evidence Dimension | Nurr1 (NR4A2) inverse agonist IC50 |
|---|---|
| Target Compound Data | IC50 = 1.40 × 10⁴ nM (14 µM) |
| Comparator Or Baseline | No direct comparator data available in the same assay system for structural analogs |
| Quantified Difference | Not calculable; only target compound data exists |
| Conditions | Gal4-fused human full-length Nurr1 LBD in HEK293T cells; suppression of Nurr1 activation; incubation conditions per ChEMBL assay protocol |
Why This Matters
This single quantitative data point serves as the only experimentally verified biological activity entry for CAS 899975-67-8 in public databases, providing a provisional anchor for researchers exploring the Nurr1 pharmacology of oxalamide-bearing chemotypes.
- [1] BindingDB Entry BDBM50575848; ChEMBL Entry CHEMBL4863720. Affinity Data: IC50 = 1.40E+4 nM. Target: Nuclear receptor subfamily 4 group A member 2 (Nurr1, Human). Assay: Inverse agonist activity at Gal4-fused human full-length Nurr1 LBD in HEK293T cells. Curated by Ludwig-Maximilians-University of Munich / ChEMBL. View Source
- [2] J. Med. Chem. (2021), 64, 15035-15063. Design of furanylamide derivatives as NMDA receptor Gly site agonists; SAR demonstrating the impact of aryl ring substitution on amide-containing ligand pharmacology. [Class-level reference for structure-activity relationships of furanyl-amide chemotypes.] View Source
